IGS-1.76

Descripción

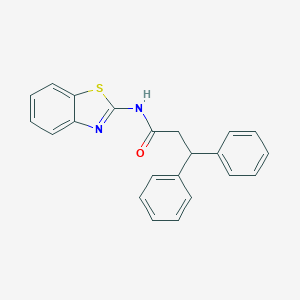

Structure

3D Structure

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c25-21(24-22-23-19-13-7-8-14-20(19)26-22)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQWKTIZRYVFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the SUMOylation Pathway: A Technical Guide to the Potent Inhibitor TAK-981

Disclaimer: Initial analysis of the query for "IGS-1.76 as a potential SUMOylation inhibitor" has revealed a discrepancy in its classification. Current scientific literature identifies this compound as a protein-protein interaction (PPI) inhibitor that disrupts the complex formed between the human Neuronal Calcium Sensor-1 (hNCS-1) and the guanine exchange factor Ric8a.[1][2][3][4] There is no evidence to suggest that this compound functions as a SUMOylation inhibitor.

To address the core interest in the inhibition of the SUMOylation pathway for researchers, scientists, and drug development professionals, this technical guide will focus on a well-characterized, potent, and clinically relevant SUMOylation inhibitor: TAK-981 (Subasumstat) .

The SUMOylation Pathway: A Critical Regulator of Cellular Processes

SUMOylation is a reversible post-translational modification essential for regulating a multitude of cellular functions.[5] This process involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, thereby altering their function, localization, and stability. The enzymatic cascade of SUMOylation is analogous to ubiquitination and proceeds through the coordinated action of activating (E1), conjugating (E2), and ligating (E3) enzymes.

The SUMOylation process begins with the ATP-dependent activation of a SUMO protein by the SUMO-activating enzyme (SAE), a heterodimer composed of SAE1 and SAE2 subunits.[6] The activated SUMO is then transferred to the sole E2 conjugating enzyme, UBC9. Finally, with the help of an E3 ligase, SUMO is attached to a lysine residue on the target protein. This dynamic process is reversed by SUMO-specific proteases (SENPs). Dysregulation of this pathway is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[5]

TAK-981: A First-in-Class SUMO-Activating Enzyme (SAE) Inhibitor

TAK-981 (Subasumstat) is a potent and selective, first-in-class small molecule inhibitor of the SUMO-activating enzyme (SAE).[6][7][8] It is currently under investigation in clinical trials for the treatment of various solid tumors and lymphomas.[9][10][11]

Mechanism of Action

TAK-981 functions as a mechanism-based inhibitor of SAE.[6] In an ATP-dependent process catalyzed by the SAE enzyme, TAK-981 forms an irreversible covalent adduct with SUMO proteins (SUMO1, SUMO2, and SUMO3).[6][7][8] This SUMO-TAK-981 adduct is the inhibitory species that binds within the enzyme's catalytic site.[6][12] The formation of this adduct prevents the transfer of SUMO from the E1 enzyme to the E2 conjugating enzyme, UBC9, thereby globally inhibiting the SUMOylation of downstream protein substrates.[7]

One of the key therapeutic outcomes of SUMOylation inhibition by TAK-981 is the activation of type I interferon (IFN1) signaling.[7][8] This leads to the stimulation of innate and adaptive anti-tumor immune responses, including the activation of dendritic cells, natural killer (NK) cells, and T cells.[5][7][8] In addition to its immunomodulatory effects, TAK-981 can also directly impact cancer cells by inducing cell-cycle arrest, mitotic failure, and apoptosis.[5][11][12]

Quantitative Data for TAK-981

The following table summarizes the inhibitory potency of TAK-981 against the SUMO-activating enzyme and its selectivity over related E1 enzymes.

| Assay Type | Target Enzyme | Substrate | IC50 Value | Reference |

| Enzymatic Assay | SAE | - | 0.6 nM | [7] |

| Pyrophosphate Exchange | SAE | SUMO1 | 1.9 nM | [6] |

| Pyrophosphate Exchange | SAE | SUMO2 | 1.5 nM | [6] |

| Pyrophosphate Exchange | NAE | NEDD8 | >10,000 nM | [6] |

| Pyrophosphate Exchange | UAE | Ubiquitin | >10,000 nM | [6] |

| Cellular Assay (HCT116) | SUMO Pathway | - | 13 nM | [6] |

| Cellular Assay (OCI-AML3) | Cell Viability | - | ~10 nM | [13] |

Experimental Protocols

In Vitro SUMOylation Inhibition Assay (Pyrophosphate Exchange)

This assay measures the activity of the E1 enzyme by quantifying the production of pyrophosphate (PPi) during the SUMO adenylation step. Inhibition of SAE by a compound like TAK-981 leads to a decrease in PPi production.

Materials:

-

Recombinant human SAE1/SAE2 enzyme

-

Recombinant human SUMO1 or SUMO2 protein

-

ATP

-

Reaction Buffer (e.g., 50 mM HEPES, 50 mM MgCl2, 0.5 mM DTT)

-

PPi detection reagent (e.g., a fluorescent probe that reacts with PPi)

-

TAK-981 or other test compounds

-

Microplate reader

Procedure:

-

Prepare serial dilutions of TAK-981 in DMSO and then dilute into the reaction buffer.

-

In a microplate, add the SAE enzyme, SUMO protein, and the test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the PPi detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cellular SUMOylation Inhibition Assay (Western Blot)

This assay directly assesses the level of global SUMOylation in cells treated with an inhibitor. A reduction in the high molecular weight smears corresponding to SUMO-conjugated proteins indicates inhibition of the pathway.

Materials:

-

Cell line of interest (e.g., HCT116, HL-60)

-

Cell culture medium and supplements

-

TAK-981 or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and SENP inhibitors)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies (anti-SUMO-1, anti-SUMO-2/3)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of TAK-981 for a defined period (e.g., 4-24 hours).

-

Wash the cells with PBS and lyse them on ice using the lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against SUMO-1 or SUMO-2/3.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results. A decrease in the high molecular weight SUMO smear indicates pathway inhibition.[6][14]

Conclusion

While this compound is a notable PPI inhibitor, TAK-981 stands as a leading example of a potent and selective SUMOylation inhibitor with significant therapeutic potential. Its unique mechanism of action, involving the formation of a SUMO-adduct, effectively shuts down the SUMOylation cascade, leading to both direct anti-cancer effects and robust activation of the anti-tumor immune response. The experimental protocols outlined provide a framework for researchers to investigate the effects of TAK-981 and other potential SUMOylation inhibitors in both biochemical and cellular contexts. As research in this field progresses, the targeted inhibition of the SUMOylation pathway with agents like TAK-981 holds great promise for the future of cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deciphering the Inhibition of the Neuronal Calcium Sensor 1 and the Guanine Exchange Factor Ric8a with a Small Phenothiazine Molecule for the Rational Generation of Therapeutic Synapse Function Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A promising NCS-1/Ric8a PPI inhibitor has been identified to improve synapse function in fragile X syndrome [iqf.csic.es]

- 5. Targeting pancreatic cancer by TAK-981: a SUMOylation inhibitor that activates the immune system and blocks cancer cell cycle progression in a preclinical model | Gut [gut.bmj.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]

The Compound IGS-1.76: An Inquiry into its Discovery and Synthesis

An extensive search of publicly available scientific literature and databases has yielded no specific information regarding a compound designated as IGS-1.76.

This suggests that "this compound" may be a provisional or internal designation for a molecule that has not yet been disclosed in peer-reviewed publications, patents, or conference proceedings. It is also possible that this name is a misnomer or an incorrect reference.

Without any foundational data on the existence, chemical structure, or biological activity of this compound, it is not possible to provide an in-depth technical guide on its discovery, synthesis, experimental protocols, or associated signaling pathways as requested.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure the accuracy of the compound's designation and to consult proprietary or internal databases if the compound originates from a private research program.

Should information on this compound become publicly available in the future, a comprehensive technical guide could be developed. Such a guide would typically include:

-

Introduction: An overview of the compound, its target, and its potential therapeutic area.

-

Discovery: A description of the screening process, lead identification, and optimization that led to the identification of the compound.

-

Synthesis: A detailed chemical synthesis route, including starting materials, reagents, and reaction conditions for each step.

-

Quantitative Data: Tables summarizing key data points such as:

-

In vitro and in vivo potency (e.g., IC₅₀, EC₅₀, Ki).

-

Pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion).

-

Physicochemical properties (e.g., solubility, permeability).

-

-

Experimental Protocols: Detailed methodologies for key assays and experiments, including:

-

Enzymatic or cell-based assays used for screening and characterization.

-

In vivo efficacy studies in animal models.

-

Toxicology and safety pharmacology assessments.

-

-

Mechanism of Action and Signaling Pathways: A description of how the compound interacts with its biological target and modulates downstream signaling pathways, often visualized with diagrams.

At present, due to the lack of any public information on "this compound," the development of such a technical guide is not feasible. We recommend verifying the compound's name and searching for it under alternative designations or within specialized, non-public databases.

Preliminary In-Vitro Profile of IGS-1.76: A Selective ASRK2 Kinase Inhibitor

Abstract: This document provides a comprehensive summary of the preliminary in-vitro characterization of IGS-1.76, a novel small molecule inhibitor. The data presented herein demonstrates that this compound is a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 2 (ASRK2), a critical node in cancer cell survival pathways. This guide details the biochemical and cellular activity of this compound, including its inhibitory potency, kinase selectivity, and effects on downstream signaling and cancer cell viability. All experimental protocols are described in detail to ensure reproducibility.

Biochemical Activity and Selectivity

This compound was designed as a highly selective, ATP-competitive inhibitor of the ASRK2 kinase. Initial biochemical assays were conducted to determine its potency against the primary target and its selectivity against a panel of related kinases.

Enzyme Inhibition Assay

The potency of this compound was determined using a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction.

Table 1: Biochemical Potency of this compound against ASRK2

| Compound | Target | IC₅₀ (nM) | Hill Slope |

| This compound | ASRK2 | 8.2 | 1.1 |

| Staurosporine | ASRK2 | 15.6 | 0.9 |

IC₅₀ values represent the mean of three independent experiments.

Kinase Selectivity Profile

To assess the selectivity of this compound, its activity was measured against a panel of 10 related kinases at a concentration of 1 µM.

Table 2: Kinase Selectivity of this compound

| Kinase Target | Percent Inhibition at 1 µM this compound |

| ASRK2 | 98.7% |

| ASRK1 | 21.3% |

| MAPK1 | 5.1% |

| AKT1 | 2.4% |

| CDK2 | < 1% |

| EGFR | 3.8% |

| VEGFR2 | 6.2% |

| SRC | 11.5% |

| BTK | 1.9% |

| JAK2 | 4.5% |

Cellular Activity and Mechanism of Action

The cellular effects of this compound were evaluated in the A549 non-small cell lung cancer cell line, which exhibits high ASRK2 expression.

Cell Viability Assay

The anti-proliferative activity of this compound was assessed after 72 hours of continuous exposure.

Table 3: Anti-proliferative Activity of this compound

| Cell Line | Compound | EC₅₀ (nM) |

| A549 | This compound | 75.4 |

| HCT116 | This compound | 121.2 |

| MCF7 | This compound | 98.6 |

Target Engagement Assay

A cellular thermal shift assay (CETSA) was performed to confirm that this compound directly engages with ASRK2 in intact A549 cells. The change in thermal stability (ΔTₘ) indicates target binding.

Table 4: ASRK2 Target Engagement in A549 Cells

| Treatment (10 µM) | ASRK2 Tₘ (°C) | ΔTₘ (°C) |

| Vehicle (DMSO) | 48.1 | - |

| This compound | 55.3 | +7.2 |

Signaling Pathway Analysis

This compound inhibits the ASRK2-mediated phosphorylation of the pro-apoptotic protein BAD at serine 112 (pBAD-S112). Inhibition of this phosphorylation event promotes apoptosis.

Caption: this compound inhibits ASRK2, preventing BAD phosphorylation and promoting apoptosis.

Experimental Protocols

ASRK2 Biochemical Kinase Assay

This protocol describes the method used to determine the IC₅₀ of this compound against ASRK2.

-

Reagents: Recombinant human ASRK2 enzyme, biotinylated peptide substrate, ATP, Kinase-Glo® Luminescent Kinase Assay kit.

-

Preparation: Serially dilute this compound in DMSO to create a 10-point concentration gradient.

-

Kinase Reaction: In a 384-well plate, add 5 µL of kinase buffer, 2.5 µL of ASRK2 enzyme, and 2.5 µL of the peptide substrate/ATP mixture.

-

Compound Addition: Add 100 nL of diluted this compound or DMSO control to the appropriate wells.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader after a 10-minute incubation at room temperature.

-

Analysis: Normalize the data to high (DMSO) and low (no enzyme) controls. Fit the concentration-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the in-vitro biochemical kinase assay.

Cell Viability Assay (MTS)

This protocol details the method for measuring the effect of this compound on the viability of cancer cell lines.

-

Cell Plating: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a 10-point serial dilution of this compound (ranging from 1 nM to 50 µM) or DMSO vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

-

Incubation: Incubate for 2 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the EC₅₀ value by fitting the data to a dose-response curve.

Western Blot for pBAD Analysis

This protocol is used to detect the phosphorylation status of BAD in response to this compound treatment.

-

Cell Treatment: Plate A549 cells and treat with 1 µM this compound or DMSO for 4 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20 µg of protein lysate per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pBAD (S112), total BAD, and GAPDH (loading control).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Methodological & Application

Application Notes and Protocols for IGS-1.76 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

IGS-1.76 is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between the human neuronal calcium sensor 1 (hNCS-1) and the guanine exchange factor Ric8a.[1] While initially investigated for its role in neurological disorders, the molecular targets of this compound are involved in cellular processes that are also critical in oncology. Neuronal Calcium Sensor 1 (NCS-1) has been identified as a promoter of tumor aggressiveness, enhancing cell survival and metastasis.[1][2] It has been shown to influence key cancer-related signaling pathways, including the PI3K/Akt pathway.[2] Ric8a, a guanine nucleotide exchange factor for Gα subunits, is crucial for G protein-coupled receptor (GPCR) signaling, which is frequently dysregulated in cancer. This document provides detailed application notes and protocols for the use of this compound in cancer cell culture experiments to investigate its potential as an anti-cancer agent.

Mechanism of Action

This compound acts as an allosteric inhibitor of the NCS-1/Ric8a interaction. By binding to a hydrophobic crevice on NCS-1, this compound stabilizes a conformation of NCS-1 that is incompatible with Ric8a binding. This disruption prevents Ric8a from activating Gα subunits, thereby modulating downstream signaling pathways that are involved in cell proliferation, survival, and motility.

Data Presentation

As this compound is a novel compound with limited public data in cancer cell lines, the following tables are illustrative examples of how to present quantitative data from key experiments. Researchers are encouraged to generate cell line-specific data.

Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Line Viability (72-hour incubation)

| Concentration (µM) | % Viability (Cell Line A) | % Viability (Cell Line B) |

| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.2 |

| 1 | 95 ± 3.8 | 98 ± 4.1 |

| 5 | 82 ± 5.1 | 90 ± 3.9 |

| 10 | 65 ± 4.2 | 78 ± 4.5 |

| 25 | 48 ± 3.9 | 60 ± 3.7 |

| 50 | 30 ± 2.8 | 45 ± 3.1 |

| 100 | 15 ± 2.1 | 25 ± 2.5 |

| IC50 (µM) | ~26 | ~55 |

Table 2: Effect of this compound on Apoptosis in Cancer Cell Line A (48-hour treatment)

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 |

| This compound (25 µM) | 15.8 ± 2.1 | 5.7 ± 1.1 |

| This compound (50 µM) | 28.4 ± 3.5 | 12.3 ± 1.9 |

Table 3: Modulation of Signaling Proteins by this compound in Cancer Cell Line A (24-hour treatment)

| Treatment | p-Akt (Ser473) / Total Akt (Relative Density) | Cleaved Caspase-3 / Total Caspase-3 (Relative Density) |

| Vehicle Control | 1.00 | 1.00 |

| This compound (25 µM) | 0.65 | 2.5 |

| This compound (50 µM) | 0.30 | 4.8 |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.59 mg of this compound (MW: 359.48 g/mol ) in 1 mL of sterile DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for longer periods.

Cell Viability Assay (MTS/MTT Assay)

This protocol is for a 96-well plate format. Adjust volumes accordingly for other formats.

Caption: Workflow for cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT after solubilization).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

Caption: Workflow for apoptosis assay.

Materials:

-

Cancer cell line of interest

-

6-well tissue culture plates

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Cold PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound at desired concentrations (e.g., based on IC50 values) and a vehicle control for 24-48 hours.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps to analyze changes in protein expression and phosphorylation.

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well or 10 cm plates and treat with this compound as described above.

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Prepare protein lysates with Laemmli buffer and denature by heating.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Disclaimer

The experimental protocols and data presented are for illustrative purposes. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The application of this compound in cancer research is a novel area, and the proposed experiments are intended to guide initial investigations into its potential efficacy.

References

Application Notes and Protocols for IGS-1.76 In-Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of IGS-1.76 (also known as I-BET-762 or GSK525762) for pre-clinical in-vivo studies. The information is compiled from various research publications and is intended to guide the design of robust and reproducible animal experiments.

Mechanism of Action

This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2][3] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, playing a crucial role in the recruitment of transcriptional machinery to chromatin.[4] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene expression.[1] This mechanism effectively downregulates the transcription of key oncogenes, such as c-Myc, and pro-inflammatory cytokines.[3][4][5][6]

Signaling Pathways

The inhibitory action of this compound on BET proteins leads to the modulation of several downstream signaling pathways implicated in cancer and inflammation. Notably, treatment with this compound has been shown to downregulate the expression of c-Myc, a critical oncogene involved in cell proliferation and survival.[4][5][6] Additionally, this compound can suppress the phosphorylation of STAT3 (pSTAT3) and ERK (pERK), further contributing to its anti-tumor and anti-inflammatory effects.[6]

Recommended In-Vivo Dosages

The following table summarizes the dosages of this compound used in various pre-clinical animal models. The optimal dosage for a specific study will depend on the animal model, tumor type, and desired therapeutic endpoint.

| Animal Model | Cancer/Disease Type | Dosage | Administration Route & Frequency | Key Findings | Reference |

| LuCaP 35CR & 145.2 Xenografts (Mice) | Prostate Cancer | 8 mg/kg and 25 mg/kg | Daily | Down-regulation of MYC and MLKL; Reduction of tumor burden. | [5] |

| MMTV-PyMT (Mice) | Breast Cancer | 60 mg/kg (in diet) | Daily | Delayed tumor development; Downregulated c-Myc, pSTAT3, and pERK. | [6] |

| MMTV-PyMT (Mice) | Breast Cancer | 60 mg/kg | Daily Gavage (for 1 week) | Altered immune cell populations. | [6] |

| A/J Mice | Lung Cancer | 40 mg/kg (in diet) | Daily | Reduction in tumor number, size, and burden. | [6] |

| Murine Models | Sepsis/Inflammation | Not Specified | Single or twice-daily injections | Protection against endotoxic shock and sepsis-induced death. | [1] |

| General Murine Models | Various Cancers | 30-50 mg/kg | Not Specified | General effective range in murine cancer models. | [2] |

Experimental Protocols

Preparation of this compound for In-Vivo Administration

For Oral Gavage:

-

Vehicle Preparation: A common vehicle for oral administration of this compound is a solution of 5% DMSO and 10% Tween 20 in saline.[6]

-

This compound Formulation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 60 mg/kg) and the body weight of the animals.

-

Dissolve the calculated amount of this compound powder in the appropriate volume of DMSO first.

-

Add Tween 20 to the DMSO-drug solution and vortex to mix.

-

Finally, add saline to the desired final volume and mix thoroughly to ensure a homogenous suspension.

-

-

Administration: Administer the formulated this compound to the animals daily via oral gavage.

For Diet Admixture:

-

Diet Preparation: this compound can be mixed into powdered rodent chow.[6]

-

This compound Incorporation:

-

Calculate the total amount of this compound needed for the entire study duration based on the desired dose (e.g., 60 mg/kg of diet) and the estimated food consumption of the animals.

-

Thoroughly mix the this compound powder with the powdered diet to ensure a uniform distribution.

-

-

Administration: Provide the this compound-medicated diet to the animals as their sole food source.

Experimental Workflow for a Xenograft Tumor Model Study

Protocol for qPCR Analysis of Gene Expression: [5]

-

Sample Collection: Collect tumor samples from vehicle and this compound-treated animals at a specified time point after the last dose (e.g., 8 hours).

-

RNA Extraction: Isolate total RNA from the tumor tissue using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for the target genes (e.g., MYC, MLKL) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Analyze the qPCR data to determine the relative fold change in gene expression in the this compound-treated group compared to the vehicle control group.

Protocol for Western Blot Analysis: [5]

-

Protein Extraction: Lyse tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equivalent amounts of protein by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., c-Myc, pSTAT3, pERK).

-

Wash the membrane and incubate with the appropriate secondary antibodies.

-

-

Detection: Detect the protein bands using a suitable detection system.

Concluding Remarks

This compound is a promising BET inhibitor with demonstrated efficacy in various pre-clinical models of cancer and inflammation. The provided dosage information and protocols serve as a starting point for designing in-vivo studies. It is crucial to perform pilot studies to determine the optimal dose and administration schedule for your specific experimental model and to monitor for any potential toxicity. Careful experimental design and execution will ensure the generation of high-quality, reproducible data.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]

- 4. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoprevention of Preclinical Breast and Lung Cancer with the Bromodomain Inhibitor I-BET 762 | Cancer Prevention Research | American Association for Cancer Research [aacrjournals.org]

Application Notes and Protocols for IGS-1.76 in Cancer Cell Lines

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding an experimental protocol or compound designated as "IGS-1.76." The following application notes and protocols are constructed based on established methodologies for the preclinical evaluation of novel anti-cancer agents. The data presented is hypothetical and for illustrative purposes.

Introduction

This compound is a novel investigational small molecule inhibitor targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway. Dysregulation of the IGF-1R axis is implicated in the proliferation, survival, and metastasis of various cancers, making it a critical target for therapeutic development.[1][2][3] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound on cancer cell lines, including assessments of cell viability, apoptosis induction, and cell cycle arrest.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| MCF-7 | Breast Cancer | 2.5 |

| MDA-MB-231 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 1.8 |

| HCT116 | Colon Cancer | 3.1 |

| U87 MG | Glioblastoma | 7.5 |

Table 2: Apoptosis Induction by this compound in A549 Lung Cancer Cells (24h Treatment)

| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Vehicle Control) | 3.2 | 1.5 |

| 1.0 | 15.8 | 4.3 |

| 2.5 | 28.9 | 9.7 |

| 5.0 | 45.1 | 18.2 |

Table 3: Cell Cycle Analysis of HCT116 Colon Cancer Cells Treated with this compound (48h Treatment)

| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Vehicle Control) | 45.2 | 35.1 | 19.7 |

| 1.5 | 68.3 | 15.4 | 16.3 |

| 3.0 | 75.1 | 9.8 | 15.1 |

Mandatory Visualizations

Caption: Hypothetical signaling pathway of this compound.

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol determines the concentration of this compound that inhibits 50% of cell growth (IC50).

Materials:

-

Cancer cell lines (e.g., A549, HCT116)

-

Complete growth medium (specific to cell line)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count.[4] Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[5]

-

Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Viability Measurement:

-

Equilibrate the plate and the viability reagent to room temperature.

-

Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[6][7]

Materials:

-

6-well cell culture plates

-

Treated cells (as described above)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Ice-cold PBS

-

Flow cytometer

Procedure:

-

Cell Preparation: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 1x, 2x, and 4x the IC50 value) for 24 hours.

-

Cell Harvesting:

-

Collect the culture medium (containing floating apoptotic cells) into a 15 mL conical tube.

-

Wash the adherent cells with PBS and detach them using trypsin.[7]

-

Combine the detached cells with the collected medium.

-

-

Staining:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.[7] Discard the supernatant.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the samples immediately on a flow cytometer.[6]

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9][10]

Materials:

-

6-well cell culture plates

-

Treated cells

-

Ice-cold PBS

-

Ice-cold 70% ethanol

-

PI/RNase Staining Buffer

Procedure:

-

Cell Harvesting: Seed and treat cells as described for the apoptosis assay, typically for a 48-hour duration. Harvest both floating and adherent cells.

-

Fixation:

-

Wash the collected cells with ice-cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the DNA content channel.[9] The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[10]

References

- 1. The IGF Signalling Axis in Lung Cancer: Clinical Significance and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insulin-like growth factor (IGF) signaling in tumorigenesis and the development of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the IGF-Axis for Cancer Therapy: Development and Validation of an IGF-Trap as a Potential Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 5. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]

Application of IGS-1.76 in Fragile X Syndrome Models: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fragile X Syndrome (FXS) is a neurodevelopmental disorder and the most common inherited cause of intellectual disability and autism spectrum disorder. The syndrome arises from a CGG trinucleotide repeat expansion in the FMR1 gene, leading to its silencing and the subsequent loss of the Fragile X Messenger Ribonucleoprotein (FMRP). FMRP is an RNA-binding protein crucial for regulating the translation of a multitude of mRNAs involved in synaptic function and development. Its absence leads to synaptic abnormalities, including increased synapse density and immature dendritic spine morphology.

IGS-1.76 is a small molecule inhibitor of the protein-protein interaction (PPI) between the Neuronal Calcium Sensor 1 (NCS-1) and the guanine nucleotide exchange factor Ric8a. The NCS-1/Ric8a complex is a key regulator of synapse number and function.[1][2] By inhibiting this interaction, this compound presents a promising therapeutic strategy to ameliorate the synaptic dysfunctions characteristic of Fragile X Syndrome.[1][2][3] Preclinical studies have shown that this compound has a 70-fold higher binding efficiency for its target compared to the previously identified inhibitor, FD44, while sharing the same mechanism of action.[1][2]

These application notes provide an overview of the utility of this compound in FXS research models and detailed protocols for its application in key experiments.

Mechanism of Action

This compound acts as an antagonist of the NCS-1/Ric8a protein-protein interaction. NCS-1, a calcium-binding protein, and Ric8a, a guanine nucleotide exchange factor, form a complex that regulates G protein signaling, which in turn influences synapse number and neurotransmitter release. In Fragile X Syndrome, the absence of FMRP leads to dysregulation of numerous signaling pathways, contributing to an excess of synapses. This compound, by binding to NCS-1, prevents its interaction with Ric8a, thereby helping to normalize synapse numbers.[1][4][5]

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: Logical relationship of this compound intervention in Fragile X Syndrome.

Figure 2: General experimental workflow for evaluating this compound.

Quantitative Data Summary

Due to the proprietary nature of early drug development, extensive quantitative data for this compound is not publicly available. The primary reported data point emphasizes its improved binding efficiency over a similar compound, FD44.

| Compound | Target | Relative Binding Efficiency | Reference |

| This compound | NCS-1/Ric8a PPI | 70-fold higher than FD44 | [1][2] |

| FD44 | NCS-1/Ric8a PPI | Baseline | [4][5] |

Experimental Protocols

The following protocols are adapted from established methodologies and can be used to assess the efficacy of this compound in relevant Fragile X Syndrome models.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess NCS-1/Ric8a Interaction

This protocol is to determine if this compound can disrupt the interaction between NCS-1 and Ric8a in a cellular context.

Materials:

-

HEK293T cells

-

Expression plasmids for tagged NCS-1 and Ric8a (e.g., FLAG-NCS-1 and V5-Ric8a)

-

Lipofectamine 2000 or similar transfection reagent

-

This compound (and vehicle control, e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-FLAG antibody for immunoprecipitation

-

Anti-V5 antibody for Western blotting

-

Protein A/G magnetic beads

-

Standard Western blotting reagents and equipment

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells to be 70-80% confluent at the time of transfection.

-

Co-transfect cells with FLAG-NCS-1 and V5-Ric8a plasmids using Lipofectamine 2000 according to the manufacturer's protocol.

-

-

Treatment with this compound:

-

24 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation:

-

Transfer the supernatant (cleared lysate) to a new tube.

-

Add anti-FLAG antibody to the cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washes and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-V5 antibody to detect co-immunoprecipitated Ric8a.

-

Analyze the results to determine if this compound treatment reduces the amount of Ric8a pulled down with NCS-1.

-

Protocol 2: In Situ Proximity Ligation Assay (PLA) for NCS-1/Ric8a Interaction

PLA allows for the visualization and quantification of protein-protein interactions within fixed cells.

Materials:

-

Cells of interest (e.g., primary neurons from Fmr1 KO mice or FXS patient-derived iPSC neurons) cultured on coverslips

-

This compound (and vehicle control)

-

Primary antibodies against NCS-1 and Ric8a (from different species, e.g., rabbit and mouse)

-

Duolink® In Situ PLA kit (or similar)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Culture neurons on coverslips.

-

Treat with this compound or vehicle control for the desired time.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

PLA Protocol:

-

Follow the manufacturer's protocol for the Duolink® PLA kit. This typically involves:

-

Blocking the samples.

-

Incubating with primary antibodies against NCS-1 and Ric8a.

-

Incubating with PLA probes (secondary antibodies with attached oligonucleotides).

-

Ligation of the oligonucleotides if the proteins are in close proximity.

-

Amplification of the ligated DNA circle.

-

Detection with fluorescently labeled probes.

-

-

-

Imaging and Analysis:

-

Mount the coverslips on slides.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of PLA signals (fluorescent dots) per cell. A reduction in the number of signals in this compound-treated cells indicates inhibition of the NCS-1/Ric8a interaction.

-

Protocol 3: Analysis of Dendritic Spine Morphology in Fmr1 Knockout Mice

This protocol assesses the ability of this compound to rescue the dendritic spine abnormalities seen in FXS mouse models.

Materials:

-

Fmr1 knockout mice and wild-type littermate controls

-

This compound (formulated for in vivo administration)

-

Diolistic dye labeling system (e.g., Gene Gun) with DiI-coated tungsten particles

-

Confocal microscope and imaging software (e.g., ImageJ with NeuronJ plugin)

Procedure:

-

Animal Treatment:

-

Administer this compound or vehicle to Fmr1 KO and wild-type mice according to the desired dosing regimen and duration.

-

-

Tissue Preparation and Labeling:

-

Perfuse the animals and prepare fixed brain slices.

-

Use a diolistic delivery system to label individual neurons with DiI.

-

-

Confocal Imaging:

-

Acquire high-resolution z-stack images of DiI-labeled dendrites from a specific brain region (e.g., hippocampus or cortex).

-

-

Dendritic Spine Analysis:

-

Using imaging software, quantify dendritic spine density (number of spines per unit length of dendrite).

-

Classify spines based on their morphology (e.g., mature, immature, thin, mushroom).

-

Compare the spine density and morphology between treatment groups to determine if this compound normalizes the phenotypes observed in Fmr1 KO mice.

-

Protocol 4: Behavioral Testing in Fmr1 Knockout Mice

Various behavioral tests can be used to assess the in vivo efficacy of this compound.

Examples of Relevant Behavioral Tests:

-

Open Field Test: To assess hyperactivity and anxiety-like behavior.

-

Elevated Plus Maze: To measure anxiety-like behavior.

-

Three-Chamber Social Interaction Test: To evaluate social preference and social novelty.

-

Fear Conditioning: To assess learning and memory.

General Procedure:

-

Animal Treatment:

-

Treat Fmr1 KO and wild-type mice with this compound or vehicle.

-

-

Behavioral Testing:

-

Perform a battery of behavioral tests, ensuring adequate time between tests to avoid carryover effects.

-

-

Data Analysis:

-

Analyze the data to determine if this compound treatment ameliorates the behavioral deficits observed in Fmr1 KO mice.

-

Conclusion

This compound represents a novel therapeutic approach for Fragile X Syndrome by targeting the NCS-1/Ric8a protein-protein interaction to correct underlying synaptic pathologies. The protocols outlined here provide a framework for researchers to investigate the efficacy of this compound in various FXS models, from the molecular to the behavioral level. Further research will be crucial to fully elucidate the therapeutic potential of this promising compound.

References

- 1. The inhibition of NCS-1 binding to Ric8a rescues fragile X syndrome mice model phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fragilexnewstoday.com [fragilexnewstoday.com]

- 3. A promising NCS-1/Ric8a PPI inhibitor has been identified to improve synapse function in fragile X syndrome [iqf.csic.es]

- 4. pnas.org [pnas.org]

- 5. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Efficacy of IGS-1.76, a Putative IGF-1R Inhibitor

Disclaimer: As of the latest update, "IGS-1.76" does not correspond to a publicly documented compound. Therefore, these application notes and protocols are based on the hypothesis that this compound is an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). The methodologies provided are standard and robust approaches for characterizing the efficacy of IGF-1R inhibitors.

Introduction

The Insulin-like Growth Factor (IGF) signaling pathway plays a crucial role in regulating cell growth, proliferation, differentiation, and survival.[1][2] The IGF-1 Receptor (IGF-1R), a receptor tyrosine kinase, is a key component of this pathway. Upon binding of its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events.[1] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.

These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound, a hypothetical inhibitor of IGF-1R.

IGF-1R Signaling Pathway

The binding of IGF-1 to the α-subunits of the IGF-1R induces a conformational change that leads to the autophosphorylation of tyrosine residues on the β-subunits. This activation of the receptor's intrinsic tyrosine kinase activity creates docking sites for various substrate adaptors, primarily the Insulin Receptor Substrate (IRS) proteins and Shc.[1] Phosphorylation of these substrates triggers two major downstream signaling cascades:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in regulating gene expression related to proliferation and differentiation.

This compound is hypothesized to inhibit the tyrosine kinase activity of IGF-1R, thereby blocking the initiation of these downstream signals.

In Vitro Efficacy Assessment

A series of in vitro assays are essential to determine the cellular effects of this compound.

Experimental Workflow: In Vitro Assays

Protocol 1: Cell Proliferation (MTT) Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line with active IGF-1R signaling (e.g., MCF-7 breast cancer cells).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well plates.

-

Plate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete growth medium.

-

Replace the medium with the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To assess the ability of this compound to induce apoptosis.

Materials:

-

Cancer cell line.

-

This compound.

-

6-well plates.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Western Blot Analysis

Objective: To confirm the inhibition of IGF-1R signaling pathway by this compound.

Materials:

-

Cancer cell line.

-

This compound.

-

IGF-1 ligand.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

Procedure:

-

Serum-starve the cells overnight.

-

Pre-treat the cells with this compound for 2 hours.

-

Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate.

-

Quantify the band intensities and normalize to the total protein and/or loading control.

Quantitative Data Summary (In Vitro)

Table 1: Anti-proliferative Activity of this compound

| Cell Line | IC50 (µM) after 72h |

|---|---|

| MCF-7 (Breast Cancer) | 0.5 ± 0.1 |

| H358 (NSCLC) | 1.2 ± 0.3 |

| A549 (NSCLC) | > 10 |

Table 2: Apoptotic Effect of this compound on MCF-7 Cells (48h)

| Treatment | % Early Apoptosis | % Late Apoptosis |

|---|---|---|

| Vehicle Control | 3.5 ± 0.8 | 2.1 ± 0.5 |

| This compound (0.5 µM) | 15.2 ± 2.1 | 8.7 ± 1.5 |

| this compound (1.0 µM) | 28.9 ± 3.5 | 15.4 ± 2.3 |

Table 3: Inhibition of IGF-1R Signaling by this compound in MCF-7 Cells

| Treatment | p-IGF-1R (% of Control) | p-Akt (% of Control) | p-ERK (% of Control) |

|---|---|---|---|

| IGF-1 alone | 100 | 100 | 100 |

| This compound (0.5 µM) + IGF-1 | 25 ± 5 | 35 ± 7 | 40 ± 8 |

| this compound (1.0 µM) + IGF-1 | 8 ± 3 | 12 ± 4 | 15 ± 5 |

In Vivo Efficacy Assessment

Xenograft models are crucial for evaluating the anti-tumor activity of this compound in a living organism.

Experimental Workflow: In Vivo Xenograft Model

Protocol 4: Xenograft Tumor Growth Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice).

-

Cancer cell line (e.g., H358 NSCLC cells).

-

This compound formulation for animal dosing.

-

Vehicle control.

-

Calipers.

Procedure:

-

Subcutaneously inject 1 x 10^6 H358 cells into the flank of each mouse.[3]

-

Monitor tumor growth until the average tumor volume reaches 100-150 mm³.[3]

-

Randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound (e.g., 10 mg/kg, daily by oral gavage) and vehicle control for 21-30 days.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and another portion can be snap-frozen for pharmacodynamic biomarker analysis (e.g., Western blot for p-Akt).

Quantitative Data Summary (In Vivo)

Table 4: Effect of this compound on H358 Xenograft Tumor Growth

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |

|---|---|---|---|

| Vehicle Control | 1250 ± 150 | - | 1.3 ± 0.2 |

| this compound (10 mg/kg) | 450 ± 80 | 64 | 0.5 ± 0.1 |

Table 5: Immunohistochemical Analysis of H358 Tumors

| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |

|---|---|---|

| Vehicle Control | 75 ± 8 | 5 ± 2 |

| this compound (10 mg/kg) | 25 ± 5 | 20 ± 4 |

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound, a hypothetical IGF-1R inhibitor. The in vitro assays will establish the cellular mechanism of action, while the in vivo xenograft model will provide crucial data on anti-tumor efficacy and tolerability. Successful outcomes from these studies would support the further development of this compound as a potential therapeutic agent for cancers with dysregulated IGF-1R signaling.

References

Application Notes and Protocols: IGS-1.76 in Combination with Other Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

IGS-1.76 is a small molecule inhibitor of the protein-protein interaction (PPI) between the Neuronal Calcium Sensor-1 (NCS-1) and the Guanine Nucleotide Exchange Factor Ric8a.[1][2] This interaction is crucial for the regulation of synapse function, and its inhibition has been identified as a potential therapeutic strategy for neurological disorders such as Fragile X syndrome.[1][2][3] While research on this compound as a monotherapy is emerging, its potential in combination with other therapeutic agents remains an unexplored but promising area of investigation.

These application notes provide a comprehensive overview of the signaling pathways involving NCS-1 and Ric8a, propose rational combination therapies with this compound, and offer detailed experimental protocols to evaluate their synergistic or additive effects.

This compound: Mechanism of Action and Therapeutic Potential

This compound, with the chemical name N-(1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide, has been identified as an efficient inhibitor of the human NCS-1/Ric8a complex.[1] By binding to NCS-1, this compound allosterically prevents its interaction with Ric8a, thereby modulating downstream signaling pathways that regulate synapse number and neurotransmitter release.[3][4] Its potential as a pharmacotherapy for Fragile X syndrome has been highlighted, suggesting its utility in other neurological conditions characterized by synaptic dysfunction.[1][2]

The NCS-1/Ric8a Signaling Axis

To understand the potential for combination therapies, it is essential to dissect the signaling pathways regulated by the NCS-1/Ric8a complex.

-

NCS-1: A highly conserved calcium-binding protein that plays a pivotal role in intracellular calcium homeostasis and calcium-dependent signaling.[5] It is involved in a multitude of cellular functions including the regulation of G-protein coupled receptors (GPCRs), voltage-gated calcium channels, and activation of the PI3K/Akt survival pathway.[6][7]

-

Ric8a: A guanine nucleotide exchange factor (GEF) that activates specific G alpha (Gα) subunits of heterotrimeric G proteins, thereby potentiating GPCR signaling.[8][9]

The interaction between NCS-1 and Ric8a is a critical node in cellular signaling, integrating calcium and GPCR pathways to control synaptic function.

Signaling Pathway Diagram

References

- 1. fragilexnewstoday.com [fragilexnewstoday.com]

- 2. A promising NCS-1/Ric8a PPI inhibitor has been identified to improve synapse function in fragile X syndrome [iqf.csic.es]

- 3. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome. | RI-VIS [ri-vis.eu]

- 5. NCS-1 is a Regulator of Calcium Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuronal Calcium Sensor 1 is up‐regulated in response to stress to promote cell survival and motility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuronal Calcium Sensor-1 Regulation of Calcium Channels, Secretion, and Neuronal Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The G Protein α Chaperone Ric-8 as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ric-8A potentiates Gq-mediated signal transduction by acting downstream of G protein-coupled receptor in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Techniques for Measuring I-Kinase-1.76 (IGS-1.76) Activity in Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: I-Kinase-1.76 (IGS-1.76) is a critical intracellular serine/threonine kinase that has been identified as a key downstream effector in the Insulin-like Growth Factor 1 (IGF-1) signaling pathway.[1][2] Dysregulation of this pathway is implicated in various proliferative diseases. Accurate measurement of this compound activity within the cellular environment is paramount for understanding its biological function and for the development of targeted therapeutics. These application notes provide a detailed overview of robust methods to quantify this compound activity, including direct target engagement, downstream substrate phosphorylation, and functional cellular assays.

Hypothesized this compound Signaling Pathway

This compound is activated downstream of the IGF-1 receptor (IGF-1R). Upon IGF-1 binding, the IGF-1R autophosphorylates and recruits substrate proteins, initiating a cascade that leads to the activation of this compound. Activated this compound, in turn, phosphorylates its substrate, SUB-1.76, leading to the regulation of genes that control cell proliferation and survival.

Target Engagement Assays in Live Cells

Target engagement assays are crucial for confirming that a compound directly interacts with its intended target in a physiological context.[3]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures compound binding by detecting the energy transfer (BRET) between a NanoLuc® luciferase-tagged this compound and a cell-permeable fluorescent tracer that binds to the kinase.[4][5][6] A competing compound will displace the tracer, causing a dose-dependent decrease in the BRET signal.[5]

Experimental Workflow:

Protocol: NanoBRET™ Target Engagement

-

Cell Transfection: Transfect HEK293T cells with a plasmid encoding for full-length this compound fused to NanoLuc® luciferase.[7] Culture the cells for 18-24 hours to allow for protein expression.[7]

-

Cell Seeding: Harvest the transfected cells and resuspend them in Opti-MEM. Seed 2x10^5 cells/mL into a white, 96-well assay plate.[7]

-

Compound Addition: Prepare serial dilutions of the test compound (e.g., IGS-Inhib-A). Add the compound to the wells and incubate for 2 hours at 37°C in a CO2 incubator.

-

Tracer and Substrate Addition: Prepare a solution containing the NanoBRET™ tracer and the NanoLuc® substrate in Opti-MEM. Add this solution to all wells.[7]

-

Signal Reading: Read the plate immediately on a luminometer equipped with two filters to detect donor (450 nm) and acceptor (610 nm) emission.[7]

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® measures target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[8][9] Binding of a compound to this compound increases its stability, resulting in more soluble protein remaining after heat shock.[9][10]

Protocol: CETSA® with Western Blot Readout

-

Cell Treatment: Culture cells (e.g., A549) to 80% confluency. Treat cells with the test compound or vehicle (DMSO) for 1-3 hours at 37°C.[11]

-

Heat Challenge: Harvest and resuspend the cells. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by high-speed centrifugation (e.g., >12,000 x g).[10]

-

Western Blot: Analyze the supernatant by SDS-PAGE and Western blot using an antibody specific for this compound.[13][14]

-

Data Analysis: Quantify the band intensities. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.

Phosphorylation Assays

These assays measure the direct catalytic activity of this compound by quantifying the phosphorylation of its downstream substrate, SUB-1.76.

Phospho-Specific Western Blot

This is a common and accessible method to assess the phosphorylation state of a specific protein.[13][14][15] It provides a semi-quantitative measure of this compound activity by detecting the levels of phosphorylated SUB-1.76 (p-SUB-1.76).

Protocol: Western Blot for p-SUB-1.76

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, starve them of serum overnight. Treat with various concentrations of an this compound inhibitor for 1-2 hours, followed by stimulation with IGF-1 (100 ng/mL) for 15 minutes.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[13]

-

Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate overnight at 4°C with a primary antibody specific for p-SUB-1.76. Wash and then incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an antibody for total SUB-1.76 and a housekeeping protein (e.g., GAPDH) for loading control.

-

Analysis: Quantify band densities and normalize the p-SUB-1.76 signal to the total SUB-1.76 signal.

Cell-Based ELISA

An ELISA offers a more quantitative alternative to Western blotting for measuring protein phosphorylation and is suitable for higher throughput.[13][15]

Protocol: Cell-Based ELISA for p-SUB-1.76

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds and IGF-1 as described for the Western blot protocol.

-

Fixing and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and then permeabilize with a detergent-based solution.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Antibody Incubation: Incubate with a primary antibody against p-SUB-1.76, followed by an HRP-conjugated secondary antibody. For normalization, parallel wells are incubated with an antibody against total SUB-1.76, followed by its corresponding secondary antibody.

-

Detection: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.

-

Reading: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the p-SUB-1.76 absorbance to the total SUB-1.76 absorbance. Calculate IC50 values from the dose-response curve.

Functional Cellular Assays

These assays measure the downstream physiological consequences of this compound inhibition, such as effects on cell growth and viability.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell viability.[16] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing an indirect measure of cell number.[16][17]

Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[17]

-

Compound Treatment: Treat cells with a range of concentrations of the test compound for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[17][18]

-

Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[17][18]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.[17]

-

Analysis: Subtract the background absorbance and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

Quantitative data from the described assays should be summarized to compare the potency of inhibitors across different measurement techniques.

Table 1: Potency of a Hypothetical Inhibitor (IGS-Inhib-A) on this compound Activity

| Assay Type | Method | Endpoint Measured | Cell Line | IC50 / GI50 (nM) |

| Target Engagement | NanoBRET™ | Compound binding to this compound | HEK293T | 55 ± 8 |

| CETSA® | Thermal stabilization of this compound | A549 | 80 ± 15 | |

| Phosphorylation | Western Blot | p-SUB-1.76 levels | A549 | 110 ± 20 |

| Cell-Based ELISA | p-SUB-1.76 levels | A549 | 95 ± 12 | |

| Functional | MTT Assay | Cell Proliferation / Viability | A549 | 250 ± 45 |

References

- 1. The IGF-I signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]

- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.in]

- 7. eubopen.org [eubopen.org]

- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 13. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]